8-Nitroisoquinolin-5-amine
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Overview
Description
The compound 8-Nitroisoquinolin-5-amine is a derivative of nitroisoquinoline, which is a class of compounds known for their potential biological activities. The research on this compound and its derivatives spans various applications, including regioselective amination reactions, synthesis of antitumor agents, antibacterial properties, and interactions with other aromatic compounds .
Synthesis Analysis
The synthesis of 8-Nitroisoquinolin-5-amine derivatives can be achieved through different pathways. One method involves the amination of 3-nitropyridines by liquid ammonia and potassium permanganate, yielding 6- and 7-amino compounds from 5- and 8-nitroisoquinoline, respectively . Another approach is the S(N)Ar reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with various nucleophiles to produce a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines, which may act as EGFR signaling-targeted inhibitors . Additionally, the preparation of new 8-nitrofluoroquinolone derivatives involves the introduction of substituted primary amine appendages at the C-7 position of a synthon, facilitated by the 8-nitro group .
Molecular Structure Analysis
The molecular structure of 8-Nitroisoquinolin-5-amine derivatives is characterized by the presence of nitro and amino groups on the isoquinoline ring. These functional groups play a crucial role in the compound's reactivity and interaction with other molecules. The crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids have been studied, revealing protonation of the quinoline nitrogen and primary hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of 8-Nitroisoquinolin-5-amine derivatives is influenced by the nitro group, which can facilitate nucleophilic aromatic substitution reactions. For instance, the 8-nitro group of fluoroquinolone synthons aids in the addition of weak nucleophiles at the C-7 position . Moreover, the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines leads to the synthesis of N-substituted 5-nitrosoquinolin-8-amines, which can be further reduced to N8-alkylquinoline-5,8-diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Nitroisoquinolin-5-amine derivatives are determined by their molecular structure. The presence of nitro and amino groups contributes to their potential biological activity, such as antitumor and antibacterial effects. The nitro group also enhances the reactivity of these compounds in nucleophilic substitution reactions, which is crucial for the synthesis of various derivatives with potential pharmacological applications .
Scientific Research Applications
Novel Synthesis and Chemical Transformations
Amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were synthesized through direct nucleophilic substitution, marking a significant advancement in the field of organic synthesis. This method offers a new pathway to access nitro- and nitroso-derivatives, expanding the chemical toolbox available for modifying isoquinoline structures for various applications (Avakyan et al., 2022).
Additionally, the development of novel polyfunctional pyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions of N-alkylation products of 8-nitroisoquinolines represents a significant stride in the synthesis of complex heterocyclic structures. This process highlights the versatility of 8-nitroisoquinolin-5-amine derivatives in constructing densely substituted and biologically relevant frameworks (Bastrakov & Starosotnikov, 2019).
Antibacterial Properties
The exploration of 8-nitrofluoroquinolone derivatives, derived from the 8-nitroisoquinolin-5-amine scaffold, demonstrated significant antibacterial activity. This research underscores the potential of these derivatives as novel antibacterial agents, particularly against gram-positive strains, offering a new avenue for the development of antimicrobial therapies (Al-Hiari et al., 2007).
Mechanism of Action
Mode of Action
It is known that the amination of 5-nitroisoquinolin-8-ol with primary aliphatic amines can lead to the formation of n-substituted 5-nitrosoquinolin-8-amines . This suggests that 8-Nitroisoquinolin-5-amine may interact with its targets through nucleophilic substitution reactions .
Action Environment
The action, efficacy, and stability of 8-Nitroisoquinolin-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a suitable and closed container to prevent spillage or leakage . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Safety and Hazards
The safety data sheet for 8-Nitroisoquinolin-5-amine indicates that it may cause respiratory irritation . Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Future Directions
Further functionalization of isoquinoline seems to be a very promising direction . Modern requirements for the synthesis of derivatives of aromatic and heteroaromatic compounds imply their direct C–H functionalization . In the case of π-deficient azines and nitroarenes, oxidative nucleophilic hydrogen substitution (SNH) reactions satisfy these requirements .
properties
IUPAC Name |
8-nitroisoquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGFZLNYZKMJBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429081 |
Source
|
Record name | 8-nitroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroisoquinolin-5-amine | |
CAS RN |
156901-58-5 |
Source
|
Record name | 8-nitroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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